molecular formula C7H10N2S B1508180 Cyclopropyl-thiazol-5-ylmethyl-amine CAS No. 920479-55-6

Cyclopropyl-thiazol-5-ylmethyl-amine

Cat. No.: B1508180
CAS No.: 920479-55-6
M. Wt: 154.24 g/mol
InChI Key: UFKTVLAFAKBFST-UHFFFAOYSA-N
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Description

Cyclopropyl-thiazol-5-ylmethyl-amine is a chemical compound with the molecular formula C_8H_10N_2S It is a derivative of thiazole, a heterocyclic aromatic organic compound, and contains a cyclopropyl group attached to the thiazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiazole and cyclopropylamine as starting materials.

  • Reaction Conditions: The reaction involves the formation of a thiazolylmethyl intermediate, followed by the introduction of the cyclopropyl group. This process often requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups attached to the thiazole ring.

Mechanism of Action

Target of Action

Cyclopropyl-thiazol-5-ylmethyl-amine is a compound that contains a thiazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Thiazole derivatives have been known to influence various biochemical pathways . For instance, they can activate or stop certain biochemical pathways and enzymes . The specific pathways affected by this compound would depend on its chemical structure and the nature of its targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its mode of action and the nature of its targets.

Biochemical Analysis

Biochemical Properties

Cyclopropyl-thiazol-5-ylmethyl-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, which are essential for its interaction with biomolecules . The compound can bind to enzymes such as kinases and proteases, modulating their activity and affecting downstream signaling pathways. Additionally, this compound may interact with proteins involved in cellular metabolism, influencing metabolic flux and energy production.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . This compound may also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production, nutrient utilization, and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For instance, this compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling. Alternatively, the compound can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies in in vitro and in vivo models have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects observed in animal studies indicate that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production, lipid metabolism, and amino acid synthesis. For example, this compound may enhance the activity of enzymes involved in glycolysis, leading to increased glucose utilization and ATP production. Additionally, the compound can affect the levels of metabolites, such as lipids and amino acids, by altering their synthesis and degradation pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific organelles or regions of the cell. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, the compound may be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. The precise subcellular localization of this compound determines its specific biological effects and its role in cellular processes.

Scientific Research Applications

Cyclopropyl-thiazol-5-ylmethyl-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Thiazolylmethylamine

  • Cyclopropylthiazole

  • Other thiazole derivatives

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Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-6(1)9-4-7-3-8-5-10-7/h3,5-6,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKTVLAFAKBFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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